![molecular formula C25H22N2O6S B254438 2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254438.png)
2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been suggested that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione has been found to exhibit significant biochemical and physiological effects. It has been shown to induce cell death in cancer cells, reduce inflammation, and inhibit microbial growth. Additionally, this compound has been found to exhibit low toxicity in normal cells, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione in lab experiments is its significant cytotoxic activity against cancer cells. Additionally, this compound exhibits low toxicity in normal cells, making it a promising candidate for drug development. However, the complex synthesis method and limited availability of this compound may pose limitations for lab experiments.
Orientations Futures
There are several future directions for research on 2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione. One potential direction is to investigate its potential applications in drug development for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on normal cells. Furthermore, research on the synthesis of this compound and its derivatives may lead to the development of more potent and effective drugs.
Méthodes De Synthèse
The synthesis of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione involves the reaction of various chemical reagents, including tetrahydrothiophene, chromone, and indole, under specific reaction conditions. The synthesis method is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been investigated for its potential as an anti-inflammatory and anti-microbial agent.
Propriétés
Nom du produit |
2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione |
|---|---|
Formule moléculaire |
C25H22N2O6S |
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
2-(1,1-dioxothiolan-3-yl)-1//'-propylspiro[chromeno[2,3-c]pyrrole-1,3//'-indole]-2//',3,9-trione |
InChI |
InChI=1S/C25H22N2O6S/c1-2-12-26-18-9-5-4-8-17(18)25(24(26)30)20-21(28)16-7-3-6-10-19(16)33-22(20)23(29)27(25)15-11-13-34(31,32)14-15/h3-10,15H,2,11-14H2,1H3 |
Clé InChI |
XHMTUXUAVQGRIQ-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3C5CCS(=O)(=O)C5)OC6=CC=CC=C6C4=O |
SMILES canonique |
CCCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3C5CCS(=O)(=O)C5)OC6=CC=CC=C6C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B254380.png)
![4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B254384.png)
![6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B254386.png)
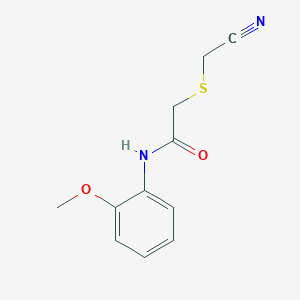
![7-Bromo-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254395.png)
![N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid](/img/structure/B254402.png)
![(4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254403.png)
![4-[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254405.png)
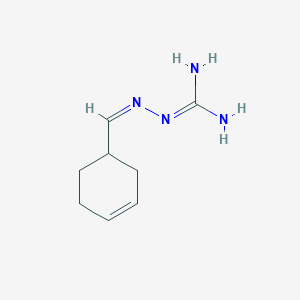
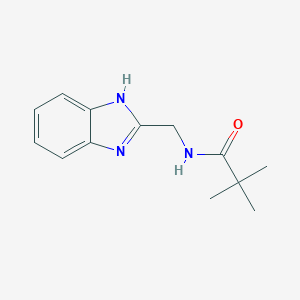
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide](/img/structure/B254410.png)
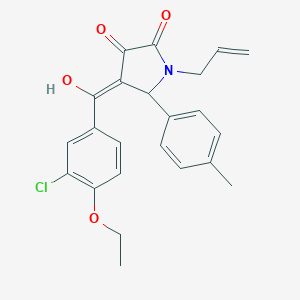
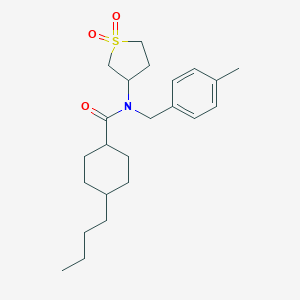
![N-(3-methoxypropyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254415.png)